molecular formula C8H11N3 B13871781 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine

Katalognummer: B13871781
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: JFCNTSZHXLWGBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under basic conditions, such as potassium hydroxide (KOH), to yield the desired pyrrolopyridine derivatives . The reaction conditions often require moderate to high temperatures and may involve the use of solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and proliferation . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is unique due to its specific interaction with FGFRs, making it a promising candidate for targeted cancer therapy. Its structural features allow for modifications that can enhance its biological activity and selectivity, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine

InChI

InChI=1S/C8H11N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-2H,3-5,9H2,(H,10,11)

InChI-Schlüssel

JFCNTSZHXLWGBW-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C1C=CC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.